molecular formula C19H39NO3 B14187619 3,4-Dihydroxy-N-pentadecylbutanamide CAS No. 856454-01-8

3,4-Dihydroxy-N-pentadecylbutanamide

Cat. No.: B14187619
CAS No.: 856454-01-8
M. Wt: 329.5 g/mol
InChI Key: SBCMIRLALINXBN-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-N-pentadecylbutanamide is a chemical compound with the molecular formula C19H39NO3 It is known for its unique structure, which includes a long alkyl chain and a dihydroxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-N-pentadecylbutanamide typically involves the reaction of a suitable precursor with pentadecylamine. One common method is the condensation of 3,4-dihydroxybutanoic acid with pentadecylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-N-pentadecylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dioxo-N-pentadecylbutanamide or 3,4-dicarboxy-N-pentadecylbutanamide.

    Reduction: Formation of 3,4-dihydroxy-N-pentadecylbutylamine.

    Substitution: Formation of 3,4-dialkoxy-N-pentadecylbutanamide or 3,4-diacyl-N-pentadecylbutanamide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-N-pentadecylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the amide moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3,4-Dihydroxy-N-pentadecylbutanamide can be compared with other similar compounds such as:

    3,4-Dihydroxy-N-hexadecylbutanamide: Similar structure but with a different alkyl chain length.

    3,4-Dihydroxy-N-octadecylbutanamide: Another analog with a longer alkyl chain.

    3,4-Dihydroxy-N-dodecylbutanamide: A shorter alkyl chain analog.

Uniqueness

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its physical and chemical properties, as well as its biological activity

Properties

CAS No.

856454-01-8

Molecular Formula

C19H39NO3

Molecular Weight

329.5 g/mol

IUPAC Name

3,4-dihydroxy-N-pentadecylbutanamide

InChI

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-19(23)16-18(22)17-21/h18,21-22H,2-17H2,1H3,(H,20,23)

InChI Key

SBCMIRLALINXBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCNC(=O)CC(CO)O

Origin of Product

United States

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